![molecular formula C21H28N4O4 B11154127 trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11154127.png)
trans-4-({[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzotriazine core. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring can act as a pharmacophore, binding to active sites and modulating biological activity . This interaction can lead to the inhibition or activation of target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)PHENYLACETIC ACID: Shares the benzotriazine core but differs in the attached functional groups.
O-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)-N,N,N’,N’-TETRAMETHYLURONIUM TETRAFLUOROBORATE: Another benzotriazine derivative used in peptide synthesis.
Uniqueness
4-{[6-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)HEXANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the cyclohexane-1-carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N4O4/c26-19(22-14-15-9-11-16(12-10-15)21(28)29)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)23-24-25/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,22,26)(H,28,29) |
InChI Key |
MLIZFVQPXTUETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)O |
Origin of Product |
United States |
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